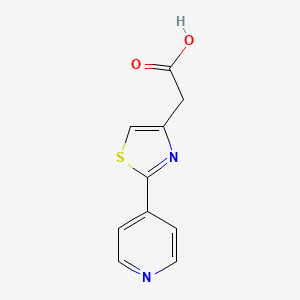

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel thiazol-based ratiometric dye for the detection of local pH values was synthesized . Another compound, 4-(5-methoxy-2-(pyridin-4-yl)thiazol-4-yl)benzoic acid, was synthesized as outlined in a research paper .Aplicaciones Científicas De Investigación

Luminescence and Sensing Applications

- Highly Luminescent Heterocyclic Compounds : The study of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed their potential as highly luminescent compounds, exhibiting fluorescence quantum yields close to unity. These compounds demonstrate significant promise for applications in metal sensing and as laser dyes, attributed to their large Stokes shift values and stability in various conformations (Grummt, Weiss, Birckner, & Beckert, 2007).

Antimycobacterial Activity

- Antimycobacterial Activity of Thiazole Derivatives : Thiazole derivatives, including [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown interesting activity against Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Mamolo, Falagiani, Zampieri, Vio, Banfi, & Scialino, 2003)

Metal Ion Binding and Catalysis

- Development of ATCUN-Like Metal Ion Binding Sites : Research on condensing (pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide led to derivatives that contain ATCUN-like metal ion binding sites. These derivatives show potential for creating metal ion sensors and catalysis, with structural studies providing insight into their interaction with copper(II) ions, demonstrating square-planar and tetragonally-elongated octahedral geometries (Boa, Crane, Kowalczyk, & Sultana, 2005).

Corrosion Inhibition

- Steel Corrosion Inhibition : The compound [(2-pyridin-4-ylethyl)thio]acetic acid has been studied for its efficacy as a corrosion inhibitor for steel in sulfuric acid solutions. Results indicate that this compound significantly reduces corrosion rates and adheres to the steel surface via Langmuir adsorption isotherm, highlighting its utility in protecting metal surfaces (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).

Catalysis

- Catalysis in Oxidation Reactions : Cu(II)/pypzacac complexes have demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes, derived from reactions involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid ligands, offer a promising approach to green chemistry by facilitating efficient and reusable catalysis in water (Xie, Bao, Li, Tan, Li, & Lang, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZMTUMYAYZFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)